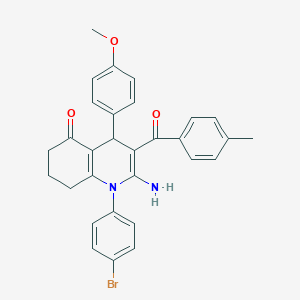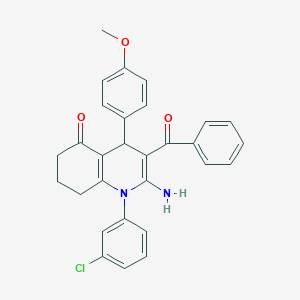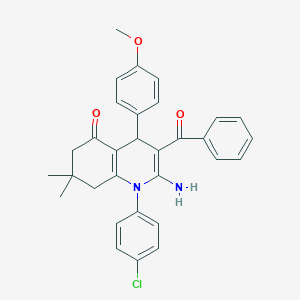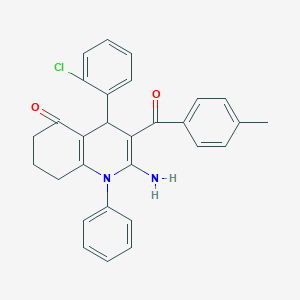![molecular formula C30H42N4O4 B304409 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione](/img/structure/B304409.png)
3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione, also known as CPI-613, is a novel anticancer agent that has gained significant attention in recent years. It is a small molecule drug that targets the mitochondrial tricarboxylic acid (TCA) cycle, a metabolic pathway that is overactive in many cancer cells.
作用机制
3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione targets the mitochondrial TCA cycle by inhibiting two key enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). By inhibiting these enzymes, 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione disrupts the energy metabolism of cancer cells, leading to cell death. Additionally, 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione has been shown to induce oxidative stress and DNA damage in cancer cells, further contributing to its anticancer properties.
Biochemical and Physiological Effects:
3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione has been shown to have a number of biochemical and physiological effects on cancer cells. It induces apoptosis, inhibits tumor cell proliferation, and reduces the expression of key oncogenes. 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione also has immunomodulatory effects, enhancing the activity of natural killer cells and T cells. In preclinical studies, 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione has been shown to be well-tolerated and to have minimal toxicity.
实验室实验的优点和局限性
3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione has several advantages for lab experiments. It is a small molecule drug that is easy to synthesize and has good stability. It can be used in combination with other anticancer agents to enhance their efficacy. However, there are also limitations to using 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione in lab experiments. It is not effective against all cancer types, and its mechanism of action is not fully understood. Additionally, the optimal dosing and scheduling of 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione in combination with other agents is still being investigated.
未来方向
There are several future directions for the development of 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione. One area of focus is the identification of biomarkers that can predict response to 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione treatment. Another area of research is the development of new formulations of 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione that can improve its pharmacokinetics and enhance its efficacy. Additionally, there is ongoing research to investigate the use of 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione in combination with other agents for the treatment of cancer. Finally, there is interest in exploring the use of 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione in other diseases, such as metabolic disorders and neurodegenerative diseases.
合成方法
The synthesis of 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione involves a multi-step process that includes the reaction of two key intermediates, 4-(3-aminopropyl)-2,5-dioxoimidazolidine-1-carboxylic acid and 4-(3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl)benzoic acid, followed by cyclization to form the final product. The synthesis method has been optimized to produce high yields of 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione with high purity.
科学研究应用
3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione has been extensively studied in preclinical and clinical settings for its anticancer properties. It has been shown to have broad-spectrum antitumor activity against a variety of cancer types, including pancreatic, breast, lung, and ovarian cancer. 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
属性
产品名称 |
3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione |
|---|---|
分子式 |
C30H42N4O4 |
分子量 |
522.7 g/mol |
IUPAC 名称 |
3-(cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C30H42N4O4/c35-27-19-25(31-21-11-7-3-1-4-8-12-21)29(37)33(27)23-15-17-24(18-16-23)34-28(36)20-26(30(34)38)32-22-13-9-5-2-6-10-14-22/h15-18,21-22,25-26,31-32H,1-14,19-20H2 |
InChI 键 |
QRLQFLACYYHCHT-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)CC(C4=O)NC5CCCCCCC5 |
规范 SMILES |
C1CCCC(CCC1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)CC(C4=O)NC5CCCCCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















